molecular formula C25H26Cl3NO6 B15336168 4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate

4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate

Cat. No.: B15336168
M. Wt: 542.8 g/mol
InChI Key: KCWLGUJTDYAIMJ-UHFFFAOYSA-N
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Description

4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate is a synthetic organic compound that is often used in the field of organic chemistry It is characterized by its complex structure, which includes a tert-butyl group, a trichloroethyl group, and an Fmoc-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate typically involves multiple steps. One common approach is to start with the preparation of the succinate backbone, followed by the introduction of the tert-butyl and trichloroethyl groups. The Fmoc-amino group is then added under specific reaction conditions to protect the amino functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functionalities within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amino acids.

Scientific Research Applications

4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate has several applications in scientific research, including:

    Peptide Synthesis: The compound is used as a building block in the synthesis of peptides, where the Fmoc group protects the amino functionality during chain elongation.

    Medicinal Chemistry: It is used in the development of new pharmaceuticals, particularly in the design of peptide-based drugs.

    Biological Studies: The compound is employed in studies involving protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of 4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate involves its interaction with specific molecular targets. The Fmoc group protects the amino functionality, allowing for selective reactions at other sites within the molecule. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Boc-amino)succinate: Similar structure but with a Boc-protected amino group instead of Fmoc.

    4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Cbz-amino)succinate: Contains a Cbz-protected amino group.

Uniqueness

The uniqueness of 4-tert-Butyl (S)-1-(2,2,2-Trichloroethyl) 2-(Fmoc-amino)succinate lies in its specific combination of functional groups, which provides distinct reactivity and protection during chemical synthesis. The Fmoc group is particularly advantageous due to its stability and ease of removal under mild conditions.

Properties

Molecular Formula

C25H26Cl3NO6

Molecular Weight

542.8 g/mol

IUPAC Name

4-O-tert-butyl 1-O-(2,2,2-trichloroethyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioate

InChI

InChI=1S/C25H26Cl3NO6/c1-24(2,3)35-21(30)12-20(22(31)34-14-25(26,27)28)29-23(32)33-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,29,32)

InChI Key

KCWLGUJTDYAIMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OCC(Cl)(Cl)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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